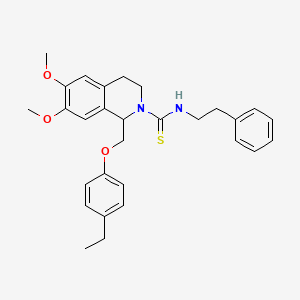![molecular formula C13H10N4O2S B2435475 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1251548-30-7](/img/structure/B2435475.png)
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling with Phenyl Isocyanate: The oxadiazole derivative is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Due to its unique structure, it can be explored for use in organic electronics and as a building block for more complex molecules.
作用机制
The exact mechanism of action of 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell division or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a thiophene ring and has shown significant anticancer activity.
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various scientific applications.
属性
IUPAC Name |
1-phenyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h1-8H,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNROCGFFNYHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
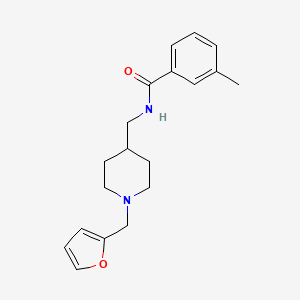
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)
![4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2435398.png)
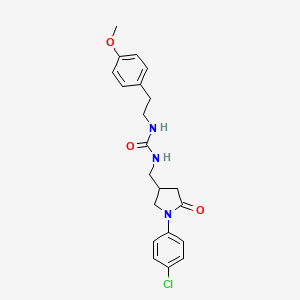
![ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2435402.png)
![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)
![1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2435404.png)
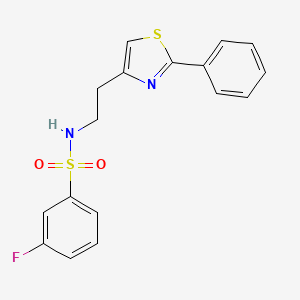
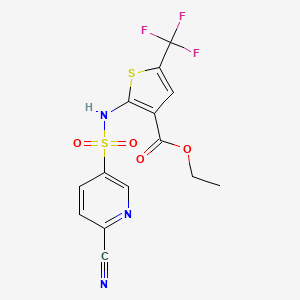
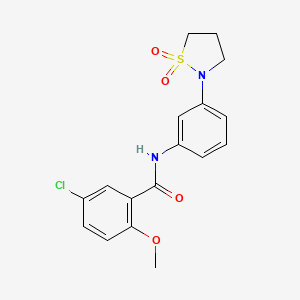
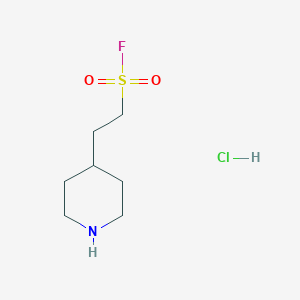
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)
